molecular formula C11H17ClN2OS B1463075 N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride CAS No. 1185307-09-8

N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride

Cat. No. B1463075
M. Wt: 260.78 g/mol
InChI Key: YEJFNNNPFMJBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride, also known as NPT, is a synthetic compound with potential applications in the medical and scientific fields. It has been used in a variety of research studies and laboratory experiments, including studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Thiophene Derivatives in Carcinogenicity Studies

Thiophene derivatives, analogous to known carcinogens like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. The study involved compounds such as 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)acetamide. These compounds were tested using the Ames Salmonella reverse-mutation assay and the Styles cell-transformation assay, indicating potential carcinogenicity based on their activity profiles in vitro. However, their chemical and biological behavior suggests a doubtful capability of causing tumors in vivo, highlighting the importance of assessing in vitro predictions of carcinogenicity for new compounds (Ashby, Styles, Anderson, & Paton, 1978).

Piperidine Alkaloids in Medicinal Research

Piperidine alkaloids, extracted from plants like Pinus and related genera, have been studied for their medicinal importance. The structure of piperidine enables various therapeutic applications due to its ability to be modified into different pharmacophores. These compounds have been investigated for their clinical applications across a range of conditions, although much of the research remains preliminary. This highlights the potential for piperidine-based compounds in developing new therapeutic profiles (Singh et al., 2021).

properties

IUPAC Name

N-piperidin-4-yl-2-thiophen-3-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.ClH/c14-11(7-9-3-6-15-8-9)13-10-1-4-12-5-2-10;/h3,6,8,10,12H,1-2,4-5,7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFNNNPFMJBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CC2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671617
Record name N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride

CAS RN

1185307-09-8
Record name N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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